Collinomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

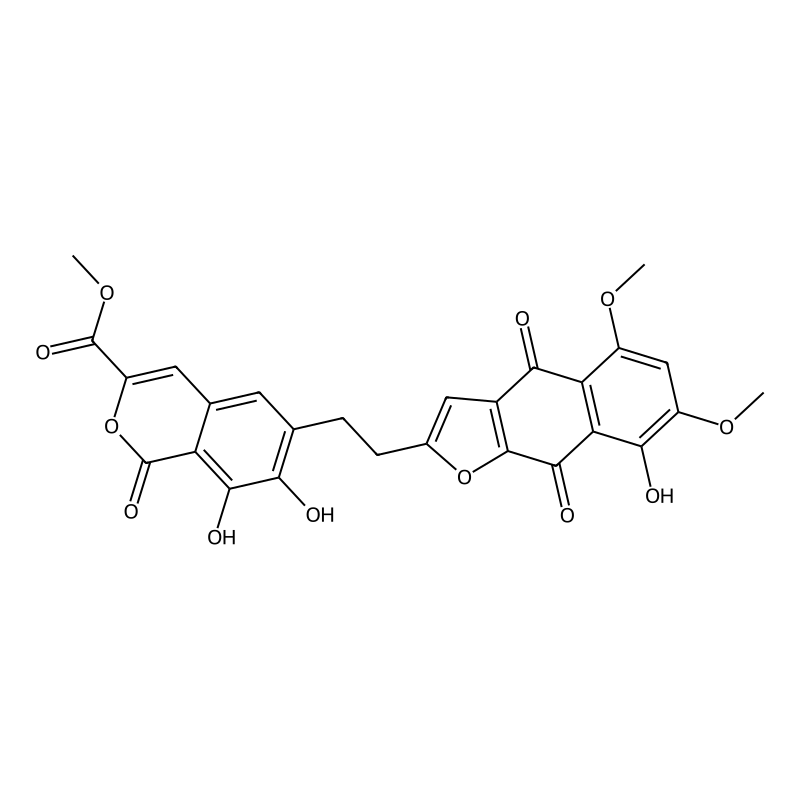

Collinomycin is a complex polyketide antibiotic produced by the actinomycete Streptomyces collinus. It is structurally characterized by its unique spiroketal core and exhibits a molecular formula of with a molecular weight of approximately 536.1 Da. This compound is part of the rubromycin family, which includes several derivatives known for their diverse biological activities, particularly their antimicrobial properties . The compound has garnered attention for its potential therapeutic applications due to its ability to inhibit various pathogenic microorganisms.

Collinomycin undergoes several chemical transformations typical of polyketides, including:

- Ketoreductions: These reactions typically involve the reduction of ketone groups to alcohols, altering the compound's reactivity and biological activity.

- Ring Closures: This process can lead to the formation of cyclic structures that are often crucial for the compound's biological function.

- Aromatizations: Aromatic compounds are generally more stable and can enhance the biological activity of antibiotics.

- Hydroxylations and Methylations: These modifications can affect solubility and interaction with biological targets .

These reactions contribute to the structural diversity and complexity of collinomycin and its derivatives.

Collinomycin exhibits significant biological activity, particularly as an antibiotic. It has been shown to possess:

- Antimicrobial Properties: Effective against various bacterial strains, collinomycin demonstrates inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Anticancer Activity: Some studies suggest that collinomycin can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition: Its derivatives have been studied for their ability to inhibit specific enzymes, which could be leveraged in therapeutic applications .

The synthesis of collinomycin involves both natural extraction from Streptomyces collinus and synthetic methodologies. Key methods include:

- Fermentation: The primary method for obtaining collinomycin involves cultivating Streptomyces collinus under controlled conditions to promote the production of the antibiotic.

- Chemical Synthesis: Research has also focused on synthesizing collinomycin through total synthesis techniques that replicate its natural biosynthetic pathways. This includes using starting materials that undergo multiple steps of

Collinomycin's applications extend beyond its role as an antibiotic. Notable uses include:

- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, collinomycin is being explored as a lead compound for new drug formulations.

- Research Tool: It serves as a valuable tool in biochemical research for studying microbial resistance mechanisms and cellular processes related to apoptosis .

Collinomycin is structurally and functionally similar to several other compounds within the rubromycin family and related antibiotics. Here are some notable comparisons:

Collinomycin stands out due to its specific spiroketal structure and unique biosynthetic pathway, which contribute to its distinct biological activities compared to these similar compounds.

Collinomycin, also known as alpha-rubromycin, is a complex polyketide antibiotic produced by the actinomycete Streptomyces collinus [1] . This compound represents part of the rubromycin family of natural products, which are characterized by their unique spiroketal pharmacophore and diverse biological activities . Streptomyces collinus was first identified as the natural producer of this bioactive compound, with the antibiotic substance being reported as early as 1953 by Brockmann and Renneberg [3].

Streptomyces collinus strain Tü 365 has been extensively studied and represents one of the most well-characterized producers within this species [4] [5] [6]. This strain was originally isolated in 1972 from soil samples in Kouroussa, Guinea, and has since been recognized for its prolific production of bioactive secondary metabolites [5] [6]. Genome mining studies have revealed that S. collinus Tü 365 possesses an enormous biosynthetic potential, with 32 gene clusters encoding the biosynthesis of diverse secondary metabolites identified in its genome [5] [6]. Approximately 14% of the S. collinus Tü 365 genome is dedicated to secondary metabolism, indicating the strain's remarkable capacity for natural product biosynthesis [6].

The secondary metabolite gene clusters in S. collinus Tü 365 are distributed uniformly across the chromosome and include polyketide synthase compounds, non-ribosomal peptides, hybrid polyketide synthase and non-ribosomal peptide synthetase compounds, lanthipeptides, terpenes, and siderophores [6]. Among these clusters, several encode type I polyketide synthases, type II polyketide synthases, and type III polyketide synthases, demonstrating the strain's versatility in polyketide biosynthesis [6].

Streptomyces collinus has also been utilized as a heterologous expression host for other bioactive compounds. Research has demonstrated that the aurodox biosynthetic gene cluster can be heterologously expressed in S. collinus Tü 365, resulting in increased compound production compared to the native producer Streptomyces goldiniensis [7]. This capability highlights the strain's potential as both a natural producer and an engineered host for secondary metabolite production.

The strain exhibits characteristic morphological and physiological properties typical of streptomycetes, including the formation of branched substrate mycelium and aerial hyphae that develop into chains of spores [4]. Under standard laboratory conditions, S. collinus produces kirromycin as its primary antibiotic, an inhibitor of protein biosynthesis that interacts with elongation factor EF-Tu [5] [6]. However, the production of collinomycin and other secondary metabolites can be influenced by cultivation conditions and medium composition.

Fermentation Optimization for Yield Enhancement

Fermentation optimization represents a critical aspect of maximizing collinomycin production from Streptomyces collinus. The enhancement of secondary metabolite yields requires systematic approaches that consider multiple variables affecting bacterial growth, metabolic activity, and compound biosynthesis. Research in Streptomyces fermentation optimization has established several key principles that apply to collinomycin production.

Temperature control emerges as one of the most critical factors influencing polyketide biosynthesis in streptomycetes. Studies have demonstrated that temperature optimization can significantly impact both growth and secondary metabolite production [8]. For most Streptomyces species, including S. collinus, optimal growth temperatures typically range between 28-30°C [9] [8]. However, moderate temperature increases can enhance metabolic capacity and accelerate fermentation processes, while extreme temperatures may inhibit growth or reduce product formation [10].

pH regulation throughout the fermentation process plays an equally important role in optimizing collinomycin yields. The initial pH of the culture medium significantly influences both cellular growth and secondary metabolite biosynthesis. Research has shown that pH values between 6-7 generally provide optimal conditions for most Streptomyces species [8]. Dynamic pH monitoring and control during fermentation are essential, as pH levels fluctuate due to metabolic activities and can impact the overall production efficiency [10].

Nutrient composition optimization involves systematic evaluation of carbon and nitrogen sources to maximize collinomycin production. Carbon sources such as glucose, starch, and glycerol have been identified as effective substrates for Streptomyces fermentation [11] [8]. The selection of appropriate nitrogen sources, including peptone, yeast extract, and various organic nitrogen compounds, significantly influences both growth and antibiotic production [12] [11]. Research has demonstrated that supplementation experiments with specific carbon and nitrogen sources can result in 70-90% enhancements in metabolite yields [11].

Response surface methodology has proven particularly effective for fermentation optimization in Streptomyces species. This statistical approach allows for the systematic evaluation of multiple variables simultaneously and identifies optimal conditions for maximum product yield [12]. The methodology typically involves initial screening using Plackett-Burman design to identify significant factors, followed by steepest ascent experiments and central composite design for final optimization [12]. Studies using this approach have achieved significant improvements in antibiotic production, with some reports showing increases of 25-55% in final product yields [12].

Medium composition optimization extends beyond basic carbon and nitrogen sources to include trace elements, salts, and growth factors. The inclusion of specific minerals such as calcium carbonate, magnesium sulfate, and trace element solutions can significantly impact both growth and secondary metabolite production [13]. Supplementation with specific amino acids, vitamins, and cofactors may also enhance biosynthetic pathway activity and improve overall yields.

Fermentation parameters including aeration, agitation, and dissolved oxygen levels require careful optimization for aerobic organisms like S. collinus. Adequate oxygen supply is essential for polyketide biosynthesis, as many tailoring enzymes involved in collinomycin production require molecular oxygen as a cofactor [14]. However, excessive aeration can lead to oxidative stress and reduced product formation, necessitating careful balance of these parameters.

Temporal optimization involves determining the optimal fermentation duration and identifying peak production phases. Secondary metabolite production in Streptomyces typically occurs during the stationary phase of growth, often requiring extended fermentation periods ranging from 5-10 days or longer [15] [8]. Monitoring both biomass accumulation and product formation throughout the fermentation allows for identification of optimal harvest times and can prevent product degradation during extended cultivation periods.

Scale-up considerations become critical when transitioning from laboratory-scale optimization to larger production systems. Factors such as mixing efficiency, heat transfer, and oxygen mass transfer can significantly impact fermentation performance at larger scales [12]. Successful scale-up requires careful consideration of these engineering parameters while maintaining the optimized conditions identified during small-scale studies.

Genetic Regulation of Collinomycin Gene Clusters

The genetic regulation of collinomycin biosynthesis involves complex regulatory networks that control the expression of biosynthetic gene clusters in Streptomyces collinus. Understanding these regulatory mechanisms is essential for optimizing production and developing strategies for pathway engineering and enhancement of compound yields.

Type II polyketide synthase gene clusters, which are responsible for collinomycin biosynthesis, typically contain pathway-specific regulatory genes that control the expression of structural genes [16] [17]. These regulatory systems often involve multiple levels of control, including pathway-specific activators, repressors, and global regulatory networks that respond to environmental and physiological signals [18] [19].

Pathway-specific regulation in collinomycin biosynthesis likely involves transcriptional activators that belong to various regulatory protein families commonly found in antibiotic biosynthetic gene clusters. Research on related rubromycin family compounds has revealed the presence of regulatory genes within biosynthetic clusters that control the coordinated expression of structural genes [16] [20]. These activators typically recognize specific promoter sequences upstream of biosynthetic genes and enhance their transcription in response to appropriate physiological conditions.

The regulation of collinomycin production may involve hierarchical regulatory cascades similar to those observed in other polyketide biosynthetic pathways. Studies of macrolide antibiotic regulation have demonstrated the existence of complex regulatory networks where primary pathway-specific regulators control the expression of secondary regulators, which in turn activate structural gene expression [18]. Such regulatory hierarchies allow for fine-tuned control of biosynthetic pathway activation and can respond to multiple environmental and metabolic signals.

Global regulatory networks play significant roles in controlling secondary metabolite production in Streptomyces species. These systems integrate various cellular signals including nutrient availability, growth phase, and stress conditions to coordinate secondary metabolite biosynthesis with primary metabolism [19]. The stringent response, mediated by the alarmone guanosine tetraphosphate, represents one such global regulatory system that influences antibiotic production in response to nutritional stress conditions.

Post-translational regulation adds another layer of complexity to collinomycin biosynthesis control. Recent research has identified novel regulatory mechanisms involving protein modification by dedicated enzymes within biosynthetic pathways [17]. For example, studies on rubromycin biosynthesis have revealed that acetyltransferases can directly modify key enzymes in the pathway, controlling metabolic flux and enabling the formation of distinct final products with different pharmacophores [17]. Such post-translational modifications represent sophisticated regulatory mechanisms that fine-tune pathway activity and product formation.

Chromatin-level regulation and DNA-binding regulatory proteins also contribute to the control of collinomycin gene expression. These mechanisms involve the binding of regulatory proteins to specific DNA sequences within or adjacent to biosynthetic gene clusters, leading to either activation or repression of gene transcription [19]. The identification and characterization of these regulatory elements provides opportunities for pathway engineering and optimization of production levels.

Environmental sensing and signal transduction pathways link external conditions to the regulation of collinomycin biosynthesis. Streptomyces species possess sophisticated sensory systems that monitor nutrient availability, population density, and other environmental factors that influence the timing and level of secondary metabolite production [19]. Understanding these signaling pathways provides insights into optimizing fermentation conditions and developing rational approaches for production enhancement.

The temporal regulation of collinomycin biosynthesis involves the coordinated expression of biosynthetic genes during specific phases of the Streptomyces life cycle. Secondary metabolite production typically occurs during the transition from primary to secondary metabolism, often coinciding with morphological differentiation and sporulation [19]. This temporal control ensures that resources are allocated appropriately between growth and secondary metabolite production.

Metabolic regulation links primary metabolism to secondary metabolite biosynthesis through the availability of precursor molecules and cofactors required for collinomycin production. The biosynthesis of polyketide compounds requires substantial amounts of acetyl-CoA and malonyl-CoA, connecting secondary metabolite production to central carbon metabolism [13]. Regulatory mechanisms that sense the availability of these precursor molecules can influence the timing and extent of collinomycin biosynthesis.

Phylogenetic Relationships to Rubromycin Biosynthetic Pathways

The phylogenetic analysis of collinomycin biosynthetic pathways reveals significant evolutionary relationships with other members of the rubromycin family of natural products. These relationships provide insights into the evolutionary origins, diversification mechanisms, and structural-functional relationships within this important class of bioactive compounds.

Collinomycin, as alpha-rubromycin, shares direct evolutionary relationships with other rubromycin family members including beta-rubromycin, griseorhodins, heliquinomycin, and related spiroketal-containing polyketides [1] [14] [21]. Phylogenetic analysis of the biosynthetic gene clusters responsible for these compounds reveals conserved core biosynthetic machinery with variations in tailoring enzymes that account for structural diversity within the family [14] [22] [20].

The type II polyketide synthase systems responsible for rubromycin family biosynthesis show clear evolutionary relationships based on gene cluster organization and sequence homology [22] [23]. Comparative analysis of ketosynthase and chain length factor sequences from different rubromycin producers demonstrates clustering patterns that reflect both taxonomic relationships and functional conservation [23]. These phylogenetic relationships suggest common evolutionary origins for the core polyketide biosynthetic machinery across different Streptomyces species.

Gene cluster architecture analysis reveals conserved organization patterns among rubromycin family biosynthetic clusters. The collinomycin biosynthetic gene cluster shares significant synteny with related clusters, including conserved arrangements of core polyketide synthase genes and associated tailoring enzymes [16] [20]. This conserved organization suggests evolutionary pressure to maintain functional gene relationships and optimal expression patterns within these complex biosynthetic systems.

Tailoring enzyme phylogeny provides insights into the evolutionary mechanisms responsible for structural diversification within the rubromycin family. Comparative analysis of key enzymes involved in spiroketal formation, such as flavoprotein monooxygenases and oxidases, reveals both conserved catalytic mechanisms and specialized adaptations that generate structural diversity [14] [21]. These enzymes can be classified into distinct phylogenetic clades that correlate with specific catalytic functions and product outcomes.

The evolutionary relationships between rubromycin biosynthetic pathways and other aromatic polyketide systems reveal broader patterns of secondary metabolite evolution. Phylogenetic analysis places rubromycin gene clusters within larger groups of related aromatic polyketide producers, including angucycline and other pentangular polyketide systems [22] [24]. These relationships demonstrate the modular evolution of secondary metabolite biosynthesis and the mechanisms by which new bioactive compounds arise through gene cluster recombination and diversification.

Horizontal gene transfer events appear to have played significant roles in the distribution and evolution of rubromycin biosynthetic capabilities among different Streptomyces species. Phylogenetic incongruence between organism phylogeny and gene cluster phylogeny suggests that these biosynthetic systems have been transferred between species, contributing to the widespread distribution of rubromycin-producing capabilities [23]. Such transfer events facilitate the dissemination of biosynthetic innovations and contribute to the diversity of secondary metabolite producers in natural environments.

Evolutionary pressure analysis reveals regions of conservation and diversification within rubromycin biosynthetic gene clusters. Core biosynthetic genes show high sequence conservation, reflecting strong selective pressure to maintain essential catalytic functions [14]. In contrast, tailoring enzymes and regulatory genes show greater sequence divergence, suggesting relaxed constraints that allow for functional innovation and pathway diversification [14] [21].

The phylogenetic relationships between rubromycin producers also reflect geographical and ecological distribution patterns. Analysis of Streptomyces strains producing collinomycin and related compounds reveals clustering patterns that may correlate with environmental adaptation and niche specialization [16]. These relationships provide insights into the ecological roles of rubromycin compounds and the selective pressures that have shaped their evolution.

Molecular clock analysis of rubromycin biosynthetic gene evolution provides estimates of the evolutionary timescales involved in pathway diversification. The relatively ancient origins of core polyketide synthase machinery contrast with more recent innovations in tailoring enzyme functions, suggesting ongoing evolutionary processes that continue to generate new bioactive compounds within this family [23]. Understanding these evolutionary timescales helps predict the potential for continued discovery of novel rubromycin family members.